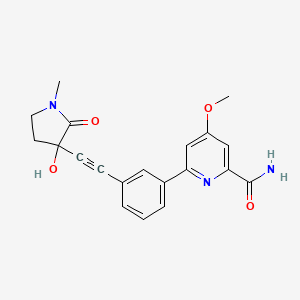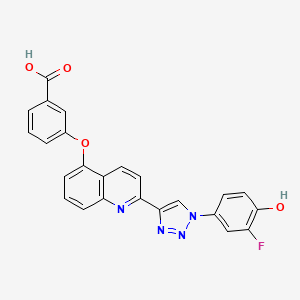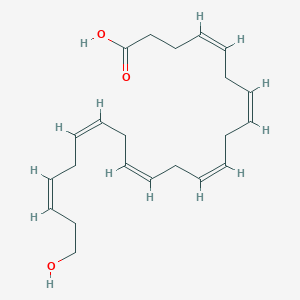
Nik-smi1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nik-smi1 is a small molecule inhibitor of the nuclear factor kappa B-inducing kinase (NIK). This compound is known for its high selectivity and potency in inhibiting the non-canonical nuclear factor kappa B signaling pathway. The inhibition of this pathway has significant implications in the treatment of various inflammatory diseases, autoimmune disorders, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nik-smi1 is synthesized through a multi-step organic synthesis processThe final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Nik-smi1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridine ring and the methoxy group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications .
Scientific Research Applications
Nik-smi1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the non-canonical nuclear factor kappa B signaling pathway.
Biology: Investigates the role of nuclear factor kappa B-inducing kinase in cellular processes such as inflammation and immune response.
Medicine: Explores potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers.
Industry: Utilized in the development of new drugs targeting the nuclear factor kappa B signaling pathway .
Mechanism of Action
Nik-smi1 exerts its effects by selectively inhibiting the nuclear factor kappa B-inducing kinase. This inhibition prevents the activation of the non-canonical nuclear factor kappa B signaling pathway, which is involved in the regulation of genes associated with inflammation, immune response, and cell survival. The molecular targets include the nuclear factor kappa B-inducing kinase itself and downstream signaling molecules such as p52 and RelB .
Comparison with Similar Compounds
BAY 11-7082: Another inhibitor of the nuclear factor kappa B pathway, but less selective compared to Nik-smi1.
IKK-16: Inhibits both canonical and non-canonical nuclear factor kappa B pathways, whereas this compound is more selective for the non-canonical pathway.
MLN4924: Targets a different pathway (NEDD8-activating enzyme) but has overlapping applications in cancer treatment .
Uniqueness: this compound stands out due to its high selectivity and potency in inhibiting the non-canonical nuclear factor kappa B signaling pathway. This specificity reduces off-target effects and enhances its therapeutic potential in treating diseases associated with this pathway .
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-[3-[2-(3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl]phenyl]-4-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24) |
InChI Key |
LQSHXYHWYGKAMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-6-[(3-chlorophenyl)methyl]-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10787397.png)
![3-[[1-(2,4-Difluorophenyl)triazol-4-yl]methyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-4-phenyl-1,4-dihydroquinazolin-2-one](/img/structure/B10787403.png)

![(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B10787416.png)
![N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B10787422.png)
![18-(7-methoxy-8-methyl-2-propan-2-yloxyquinolin-4-yl)oxy-N-(1-methylcyclopropyl)sulfonyl-14-[(1-methylpyrazole-3-carbonyl)amino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10787427.png)
![benzyl N-[(2R)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate](/img/structure/B10787432.png)
![16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10787447.png)
![N-(benzenesulfonyl)-3-methoxy-4-[[1-methyl-5-(phenylcarbamoylamino)indol-3-yl]methyl]benzamide](/img/structure/B10787455.png)
![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B10787460.png)

methyl]-1h-Pyrazol-4-Yl}-5,5-Difluoro-5a-Methyl-1,4,4a,5,5a,6-Hexahydrocyclopropa[f]indazole-3-Carboxamide](/img/structure/B10787469.png)

![1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10787504.png)
